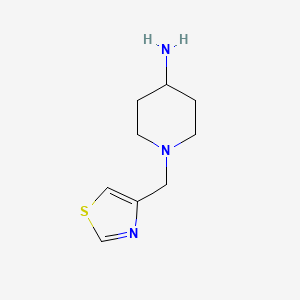

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine

説明

特性

IUPAC Name |

1-(1,3-thiazol-4-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c10-8-1-3-12(4-2-8)5-9-6-13-7-11-9/h6-8H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKPHJNCLOOIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Piperidin-4-amine with Thiazol-4-ylmethyl Halides

The most common preparation method involves nucleophilic substitution (alkylation) where piperidin-4-amine is reacted with a suitable thiazol-4-ylmethyl halide (e.g., bromide or chloride) under basic conditions. The amine nitrogen of piperidin-4-amine acts as a nucleophile attacking the electrophilic carbon attached to the halogen on the thiazole moiety.

Reaction conditions typically include:

- Solvents: Ethanol, methanol, or acetonitrile

- Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N)

- Temperature range: Ambient to reflux (~35–140°C depending on solvent and scale)

- Reaction time: Several hours to overnight

Catalysts : Palladium on carbon (Pd/C) may be used in subsequent reduction steps if required, but the alkylation itself generally proceeds without metal catalysts.

Purification : Reverse-phase high-performance liquid chromatography (HPLC) is employed to isolate the product with high purity (>95%).

This method offers good yield and straightforward scalability for industrial production, especially when combined with continuous flow synthesis techniques for enhanced reproducibility and efficiency.

Reduction of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one Precursors

An alternative route involves starting from 1-(1,3-thiazol-4-ylmethyl)piperidin-4-one, which is reduced to the corresponding amine:

-

- Sodium borohydride (NaBH₄)

- Lithium aluminum hydride (LiAlH₄)

-

- Solvent: Ethanol or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Reaction time: 1–4 hours

This pathway allows for selective reduction of the ketone group to the amine, preserving the thiazole ring integrity. It is particularly useful when the ketone intermediate is readily available or synthesized via other methods.

Multi-Step Synthesis via Thioamide and Thiazole Ring Construction

More complex synthetic routes involve the construction of the thiazole ring from amino acid derivatives or thioamide intermediates, followed by coupling to the piperidine moiety:

Starting from amino-protected amino acids, conversion to amides, then thioamides, and finally cyclization to form thiazole rings has been reported.

Calcium carbonate is used to neutralize hydrobromic acid generated in situ during thiazole formation, improving yields and simplifying purification.

However, partial racemization at chiral centers can occur during this process, which must be controlled depending on the desired stereochemistry.

Though more elaborate, these methods provide access to structurally diverse thiazole-containing compounds and can be adapted for the synthesis of this compound analogs.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | Piperidin-4-amine + thiazol-4-ylmethyl halide, K₂CO₃, EtOH, reflux | High yield, scalable |

| Reduction | NaBH₄ or LiAlH₄ in EtOH or THF, 0–25°C | Selective ketone reduction |

| Thiazole ring formation | Amino acid derivatives, thioamides, CaCO₃ | Risk of racemization, improved yield |

| Purification | Reverse-phase HPLC with acetonitrile/water/phosphoric acid | Ensures >95% purity |

Analytical Characterization Supporting Preparation

NMR Spectroscopy : ^1H NMR signals at δ 3.73–4.04 ppm correspond to the methylene bridge linking the piperidine nitrogen to the thiazole ring, confirming successful alkylation.

HPLC-MS : Confirms molecular weight and purity, essential for validating synthetic success.

FT-IR : N-H stretching vibrations near 3298 cm⁻¹ indicate the presence of primary amine functionality on the piperidine ring.

Research Findings and Industrial Considerations

Industrial production optimizes reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity while minimizing by-products.

Continuous flow reactors and automated synthesis platforms are increasingly employed to improve reproducibility and scalability.

Solid dispersions of related thiazole compounds with pharmaceutical carriers (e.g., microcrystalline cellulose, hydroxypropyl methylcellulose) have been developed to enhance formulation properties, which may be relevant for downstream processing of this compound.

Summary Table: Preparation Methods Overview

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of piperidin-4-amine | Thiazol-4-ylmethyl halide, base, EtOH | Simple, high yield, scalable | Requires halide precursor |

| Reduction of ketone intermediate | NaBH₄ or LiAlH₄, EtOH or THF | Selective, preserves ring | Requires ketone intermediate |

| Thiazole ring construction | Amino acids → amides → thioamides → thiazoles | Structural diversity, novel routes | Partial racemization risk |

化学反応の分析

Types of Reactions: 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Corresponding oxides

Reduction: Reduced amine derivatives

Substitution: Substituted piperidine derivatives

科学的研究の応用

1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine is an organic compound that falls under the category of life science products . It contains a thiazole ring, a piperidine group, and an amine functional group . The molecular formula of 1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine is C9H15N3S, and it has a molecular weight of 197.3 .

IUPAC Name and Identifiers

- IUPAC Name: 1-(1,3-thiazol-4-ylmethyl)piperidin-4-amine

- PubChem CID: 43556525

- MDL Number: MFCD12137366

- InChI: InChI=1S/C9H15N3S/c10-8-1-3-12(4-2-8)5-9-6-13-7-11-9/h6-8H,1-5,10H2

- InChI Key: ZPKPHJNCLOOIBD-UHFFFAOYSA-N

- SMILES: C1CN(CCC1N)CC2=CSC=N2

Properties

Safety Information

- Signal word: Warning.

- Hazard statements: Harmful if swallowed and causes skin irritation .

- Precautionary statements: First aid measures and advice related to the substance are available upon request .

Potential Applications in Scientific Research

While specific, well-documented case studies on the applications of 1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine are not detailed in the provided search results, the presence of thiazole, piperidine, and amine moieties suggests potential uses in various scientific fields:

- Medicinal Chemistry:

- Antimicrobial Research: Thiazole derivatives are known for their antimicrobial activities . The compound could be a building block in synthesizing new antimicrobial agents.

- Antiproliferative Agents: Thiazole-pyrimidine derivatives have shown anticancer activity . The compound could be used in developing novel antiproliferative drugs.

- Chemical Synthesis:

- Materials Science:

作用機序

The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

The compound’s structural and functional analogs are compared below, focusing on substitutions, physicochemical properties, and biological relevance.

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Thiazole Substitution Patterns

- Position of Thiazole Attachment: The target compound’s thiazol-4-ylmethyl group (vs. The bis-thiazole system in CAS 1192814-43-9 lacks the piperidine moiety, reducing basicity but enhancing π-π stacking interactions.

- Substituent Effects: The benzyl group in N-(1-benzylpiperidin-4-yl)-1,3-thiazol-2-amine increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Dihydrobenzodioxin derivatives replace thiazole with a fused oxygen-containing ring, altering electronic properties and receptor selectivity (e.g., α₂-adrenoceptor antagonism).

Physicochemical Properties

Molecular Weight and Solubility :

Synthetic Accessibility :

- The target’s synthesis likely involves reductive amination (similar to ), whereas brominated analogs (e.g., radiobrominated probes ) require halogenation steps that complicate scalability.

生物活性

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazole moiety, combined with the piperidine ring, enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is crucial for its biological properties. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole group is known to modulate enzyme activity by binding to active sites, potentially leading to inhibition of metabolic pathways involved in disease processes. This mechanism is particularly relevant in antimicrobial and anticancer contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds containing similar thiazole structures can inhibit bacterial growth effectively. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT-29 (Colon) | 5.0 |

| Jurkat (Leukemia) | 3.5 |

| MCF-7 (Breast) | 6.2 |

The mechanism behind its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study explored the effectiveness of this compound against resistant strains of bacteria. The findings indicated that the compound not only inhibited growth but also disrupted biofilm formation, a crucial factor in chronic infections .

- Investigation of Anticancer Properties : In vitro studies conducted on various cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications on the thiazole ring could enhance biological activity, suggesting pathways for further optimization in drug development .

Q & A

Q. What are the common synthetic routes for 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine, and how can their efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation or substitution reactions. For example, piperidin-4-amine derivatives can be functionalized with thiazole-containing groups via nucleophilic substitution or coupling reactions. Key steps include:

- Alkylation : Reacting piperidin-4-amine with a thiazolylmethyl halide under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or ethanol .

- Purification : Use reverse-phase HPLC (e.g., Newcrom R1 column) with mobile phases containing acetonitrile/water and phosphoric acid for high-purity isolation .

- Optimization : Adjust reaction temperature (e.g., 35–140°C) and catalyst loading (e.g., Ru(III) for oxidation studies) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions on the piperidine and thiazole rings. For example, δ 3.73–4.04 ppm in ¹H NMR indicates piperidine N-CH₂-thiazole linkages .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (e.g., ESI-HRMS) validate molecular weight and purity (>95%) .

- FT-IR : Peaks near 3298 cm⁻¹ confirm N-H stretching in the piperidine amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for structural elucidation?

Methodological Answer:

- Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09) to validate proposed structures. Discrepancies may arise from solvent effects or conformational flexibility .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELX programs for refinement). This is particularly useful for stereoisomers .

Q. What methodological approaches are recommended for studying the oxidation kinetics and mechanisms of this compound under varying conditions?

Methodological Answer:

- Spectrophotometric Kinetics : Monitor reactions in real-time using UV-Vis spectroscopy (e.g., permanganate oxidation at 525 nm). Maintain pseudo-first-order conditions with excess oxidant .

- Activation Parameters : Calculate ΔH‡, ΔG‡, and ΔS‡ via the Eyring equation using rate constants at multiple temperatures (e.g., 303–333 K) .

- Mechanistic Probes : Identify intermediates using LC-MS and propose pathways (e.g., via MnO₄⁻ → MnO₄²⁻ reduction in alkaline media) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of thiazole-piperidine derivatives?

Methodological Answer:

- Analog Synthesis : Modify the thiazole substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and assess binding affinity to biological targets (e.g., monoamine transporters) .

- In Vitro Assays : Use radiolabeled ligands (e.g., [³H]WIN 35,428 for dopamine transporters) to measure IC₅₀ values. Enantiomer separation (e.g., chiral HPLC) can reveal stereospecific effects .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor sites, prioritizing electron-withdrawing groups for enhanced potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。